2-(3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-2-yl)-1H-pyrazol-1-yl)-1-(ethylsulfonyl)azetidin-3-yl)acetonitrile
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Overview
Description
2-(3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-2-yl)-1H-pyrazol-1-yl)-1-(ethylsulfonyl)azetidin-3-yl)acetonitrile is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core, a pyrazole ring, and an azetidine moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
The synthesis of 2-(3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-2-yl)-1H-pyrazol-1-yl)-1-(ethylsulfonyl)azetidin-3-yl)acetonitrile involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyrazole Ring: The pyrazole ring is often introduced through a condensation reaction with hydrazine derivatives.
Formation of the Azetidine Moiety: The azetidine ring is synthesized via cyclization reactions, often involving azetidine-3-carboxylic acid derivatives.
Final Assembly:
Industrial production methods may involve optimization of these steps to improve yield and scalability, often utilizing automated synthesis equipment and advanced purification techniques .
Chemical Reactions Analysis
2-(3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-2-yl)-1H-pyrazol-1-yl)-1-(ethylsulfonyl)azetidin-3-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are replaced by nucleophiles like amines or thiols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form larger, more complex molecules.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions .
Scientific Research Applications
2-(3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-2-yl)-1H-pyrazol-1-yl)-1-(ethylsulfonyl)azetidin-3-yl)acetonitrile has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antibacterial, antifungal, and antiviral properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2-(3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-2-yl)-1H-pyrazol-1-yl)-1-(ethylsulfonyl)azetidin-3-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, such as the suppression of bacterial growth or the modulation of immune responses .
Comparison with Similar Compounds
2-(3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-2-yl)-1H-pyrazol-1-yl)-1-(ethylsulfonyl)azetidin-3-yl)acetonitrile can be compared with other similar compounds, such as:
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are also pyrrolo[2,3-d]pyrimidine derivatives but differ in their functional groups and biological activities.
7H-Pyrrolo[2,3-d]pyrimidin-4-amine Derivatives: These derivatives are studied for their potential as Bruton’s tyrosine kinase (BTK) inhibitors and have applications in the treatment of rheumatoid arthritis.
4-Ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amines:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activities.
Properties
Molecular Formula |
C16H17N7O2S |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
2-[1-ethylsulfonyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-2-yl)pyrazol-1-yl]azetidin-3-yl]acetonitrile |
InChI |
InChI=1S/C16H17N7O2S/c1-2-26(24,25)22-10-16(11-22,4-5-17)23-9-13(8-20-23)15-19-7-12-3-6-18-14(12)21-15/h3,6-9H,2,4,10-11H2,1H3,(H,18,19,21) |
InChI Key |
KSQSBEROLMDEQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N1CC(C1)(CC#N)N2C=C(C=N2)C3=NC=C4C=CNC4=N3 |
Origin of Product |
United States |
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